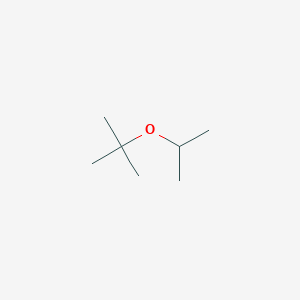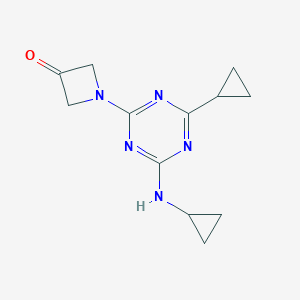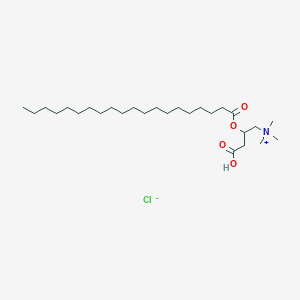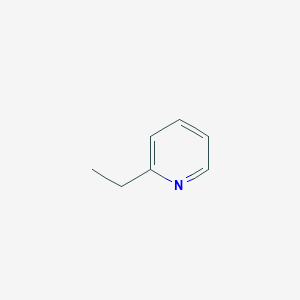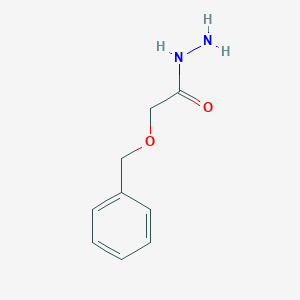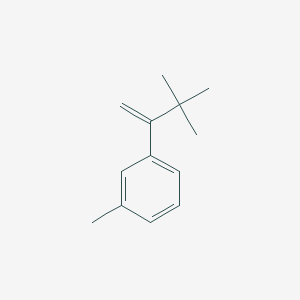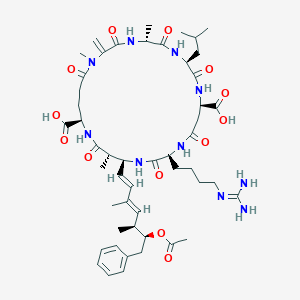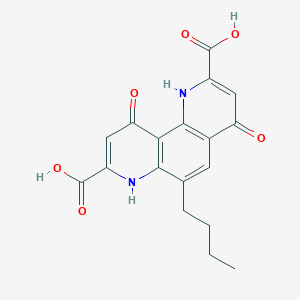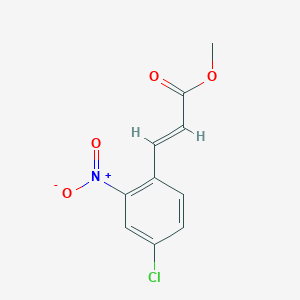
methyl (E)-3-(4-chloro-2-nitrophenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-3-(4-chloro-2-nitrophenyl)prop-2-enoate, commonly known as MCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCP is a yellow crystalline powder with a molecular formula of C11H8ClNO4 and a molecular weight of 251.64 g/mol.
Mecanismo De Acción
The mechanism of action of MCP is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. MCP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer. MCP has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that regulates the immune response and inflammation.
Efectos Bioquímicos Y Fisiológicos
MCP has been found to have various biochemical and physiological effects on the body. Studies have shown that MCP can reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). MCP has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, MCP has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are known to cause cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MCP has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has a high degree of stability, which makes it suitable for long-term storage. However, one limitation is that it is highly toxic and should be handled with care. Another limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects on the body.
Direcciones Futuras
There are several future directions for the research and development of MCP. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its potential as a pesticide for crop protection. Additionally, MCP can be used as a precursor for the synthesis of various materials with unique properties. Therefore, further research is needed to fully understand the potential applications of MCP in various fields.
Conclusion:
Methyl (E)-3-(4-chloro-2-nitrophenyl)prop-2-enoate is a chemical compound that has shown potential applications in various fields such as medicine, agriculture, and material science. Its synthesis method is relatively easy, and it has several advantages and limitations for lab experiments. MCP has various biochemical and physiological effects on the body, and its mechanism of action is not fully understood. Further research is needed to fully understand the potential applications of MCP in various fields.
Métodos De Síntesis
MCP can be synthesized through the reaction between 4-chloro-2-nitrobenzaldehyde and methyl acrylate in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of 60-80°C for several hours. The product is then purified through recrystallization to obtain pure MCP.
Aplicaciones Científicas De Investigación
MCP has shown potential applications in various fields such as medicine, agriculture, and material science. In medicine, MCP has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that MCP can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In agriculture, MCP has been used as a pesticide to control pests and diseases in crops. In material science, MCP has been used as a precursor for the synthesis of various materials such as metal-organic frameworks and nanoparticles.
Propiedades
Número CAS |
150869-41-3 |
|---|---|
Nombre del producto |
methyl (E)-3-(4-chloro-2-nitrophenyl)prop-2-enoate |
Fórmula molecular |
C10H8ClNO4 |
Peso molecular |
241.63 g/mol |
Nombre IUPAC |
methyl (E)-3-(4-chloro-2-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H8ClNO4/c1-16-10(13)5-3-7-2-4-8(11)6-9(7)12(14)15/h2-6H,1H3/b5-3+ |
Clave InChI |
KBPOGSQDGOJYTG-HWKANZROSA-N |
SMILES isomérico |
COC(=O)/C=C/C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
SMILES |
COC(=O)C=CC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
SMILES canónico |
COC(=O)C=CC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



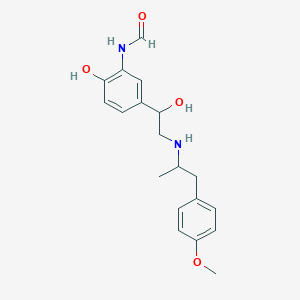
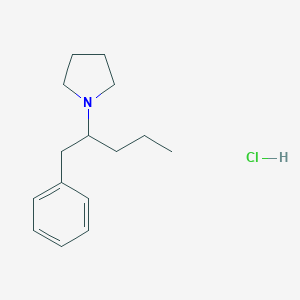
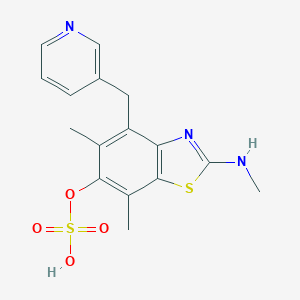
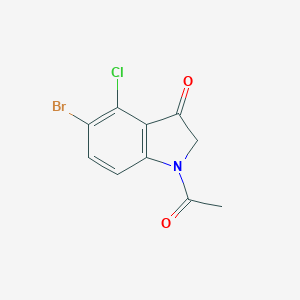
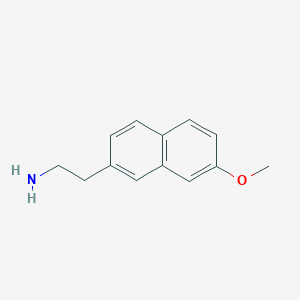
![2-[[Benzyl(methyl)amino]methyl]cyclohexan-1-one](/img/structure/B127759.png)
